palladium (II) dimer

Descripción general

Descripción

Palladium (II) dimer is a compound consisting of two palladium atoms bonded together, often used in various catalytic processes. This compound is known for its ability to facilitate a wide range of chemical reactions, making it a valuable tool in both industrial and research settings.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Palladium (II) dimer can be synthesized through various methods. One common approach involves the reaction of palladium (II) chloride with allyl chloride in the presence of carbon monoxide and water, resulting in the formation of allylpalladium (II) chloride dimer . Another method includes the reaction of palladium (II) acetate with phosphine ligands to form the desired dimeric complex .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using palladium salts and appropriate ligands under controlled conditions. These processes are designed to maximize yield and purity while minimizing the use of hazardous reagents and by-products .

Análisis De Reacciones Químicas

Types of Reactions

Palladium (II) dimer undergoes various types of reactions, including:

Oxidation: Palladium (II) can be oxidized to higher oxidation states under specific conditions.

Reduction: Palladium (II) can be reduced to palladium (0), which is often used in catalytic cycles.

Substitution: Ligands attached to palladium (II) can be substituted with other ligands, allowing for the formation of different complexes.

Common Reagents and Conditions

Common reagents used in reactions with this compound include phosphines, halides, and carbon monoxide. Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the reaction with allyl chloride produces allylpalladium (II) chloride dimer, while reactions with phosphines can yield various phosphine-palladium complexes .

Aplicaciones Científicas De Investigación

Catalytic Applications

Palladium (II) dimers are widely recognized for their catalytic properties in numerous organic transformations. Their unique structural characteristics enable them to act as effective precatalysts in various reactions, including cross-coupling reactions, carbonylation, and C–H activation.

Cross-Coupling Reactions

Palladium dimers are particularly valuable in cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are fundamental in the synthesis of pharmaceuticals and agrochemicals.

- Suzuki-Miyaura Coupling : Palladium (II) dimers facilitate the coupling of aryl halides with boronic acids, leading to biaryl compounds. The efficiency of these reactions is often enhanced by using specific ligands that stabilize the palladium center.

- Buchwald-Hartwig Amination : Dinuclear palladium complexes serve as precatalysts for the amination of aryl halides with amines. The use of palladium (II) dimers has shown improved yields and selectivity compared to mononuclear counterparts .

Carbonylation Reactions

Palladium (II) dimers are also employed in carbonylation reactions, where they catalyze the formation of carbonyl compounds from alkenes or alkynes in the presence of carbon monoxide.

- Rapid Carbonylative Coupling : Studies have demonstrated that palladium (II) dimers can rapidly facilitate carbonylative coupling reactions, making them suitable for synthesizing complex molecules efficiently .

Electroluminescent Applications

Recent research has highlighted the potential of palladium (II) dimers in electroluminescent applications, particularly in organic light-emitting diodes (OLEDs). The unique photophysical properties of these complexes enable them to emit light efficiently.

- Heteronuclear Complexes : Novel heteronuclear Pt-Pd complexes have been synthesized, exhibiting strong triplet emission and promising external quantum efficiencies for OLED applications. These findings suggest that palladium (II) dimers can play a crucial role in advancing OLED technology .

Mechanistic Studies and Innovations

Research into the mechanisms by which palladium (II) dimers operate has led to innovations in catalyst design and application.

- Stability and Reactivity Studies : Systematic investigations into the factors affecting the stability and reactivity of palladium (II) dimers have provided insights into optimizing their performance in catalysis. Understanding these factors is essential for developing more efficient catalytic systems .

- Machine Learning Approaches : Recent advancements include using machine learning to accelerate the identification of effective dinuclear palladium catalysts. This approach allows for rapid screening and optimization of catalyst performance based on experimental data .

Case Study: Suzuki-Miyaura Reaction Using Pd(II) Dimer

A comprehensive study demonstrated that a specific palladium (II) dimer could achieve high yields in Suzuki-Miyaura coupling reactions under mild conditions. The dimer's structural features contributed to its enhanced reactivity compared to traditional mononuclear catalysts.

| Parameter | Value |

|---|---|

| Yield | 95% |

| Reaction Time | 2 hours |

| Ligand Used | Bidentate phosphine |

| Solvent | Ethanol |

Case Study: Electroluminescence with Heteronuclear Pd Complexes

The synthesis of heteronuclear Pt-Pd complexes showcased their potential for OLED applications. The complexes exhibited high photoluminescence quantum yields, indicating their effectiveness as electroluminescent materials.

| Complex ID | Emission Wavelength (nm) | Quantum Yield (%) | EQE Max (%) |

|---|---|---|---|

| 1 | 656 | 40.5 | 10.9 |

| 2 | 669 | 48.1 | 10.5 |

Mecanismo De Acción

The mechanism by which palladium (II) dimer exerts its effects involves the coordination of ligands to the palladium centers, facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in cross-coupling reactions, this compound acts as a pre-catalyst, forming active palladium (0) species that participate in the catalytic cycle .

Comparación Con Compuestos Similares

Palladium (II) dimer can be compared to other similar compounds, such as:

Palladium (II) acetate: Another palladium (II) compound used in catalysis, but with different ligand coordination.

Palladium (II) chloride: A simpler palladium (II) compound often used as a precursor in the synthesis of other palladium complexes.

Palladium (II) bis(diphenylcyclohexylphosphine) (η5-cyclopentadienyl) tetrafluoroborate: A complex palladium (II) compound with unique catalytic properties.

This compound is unique due to its dimeric structure, which allows for distinct reactivity and selectivity in catalytic processes compared to monomeric palladium (II) compounds.

Actividad Biológica

Palladium (II) dimers have garnered significant attention in the field of medicinal chemistry due to their potential biological activities, particularly as antimicrobial and anticancer agents. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with palladium (II) dimers, including their synthesis, mechanisms of action, and therapeutic applications.

Synthesis and Characterization

Palladium (II) dimers can be synthesized through various methods involving different ligands. The complexes are typically characterized using spectroscopic techniques such as FTIR, UV-Vis, and NMR. For instance, one study reported the synthesis of palladium (II) complexes with halosubstituted benzylamine ligands, which were characterized and tested for biological activity .

Antimicrobial Activity

Palladium (II) dimers have demonstrated significant antibacterial and antifungal properties. Research indicates that these complexes exhibit higher efficacy against both Gram-positive and Gram-negative bacteria as well as various fungi. For example, a study found that palladium (II) complexes showed notable antibacterial activity against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Palladium (II) Dimers

| Microorganism | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | High | |

| Escherichia coli | Moderate | |

| Candida albicans | Significant |

Antioxidant Activity

In addition to antimicrobial effects, palladium (II) dimers have been evaluated for their antioxidant activity . The DPPH radical scavenging assay is commonly employed to assess this property. Results indicate that certain palladium complexes effectively neutralize free radicals, suggesting potential applications in oxidative stress-related conditions .

The mechanisms underlying the biological activities of palladium (II) dimers are complex and involve interactions with cellular components:

- DNA Binding : Studies have shown that these complexes can bind to DNA, leading to structural alterations that may inhibit replication and transcription processes. For instance, a study utilized UV-Vis spectroscopy to determine binding constants and cleavage properties of palladium complexes with plasmid DNA .

- Reactive Oxygen Species (ROS) : Palladium (II) dimers may induce oxidative stress in microbial cells, contributing to their antimicrobial effects. This is achieved through the generation of reactive oxygen species upon interaction with cellular components.

Case Studies

- Anticancer Potential : A case study explored the use of palladium (II) dimers as potential chemotherapeutic agents. The study highlighted their ability to induce apoptosis in cancer cell lines through DNA damage pathways .

- Antiviral Activity : Another investigation focused on the antiviral properties of palladium (II) complexes against specific viruses. The results indicated that these compounds could inhibit viral replication by interfering with viral enzymes .

Propiedades

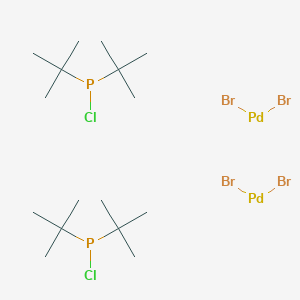

IUPAC Name |

dibromopalladium;ditert-butyl(chloro)phosphane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H18ClP.4BrH.2Pd/c2*1-7(2,3)10(9)8(4,5)6;;;;;;/h2*1-6H3;4*1H;;/q;;;;;;2*+2/p-4 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVQZGZQMKOKRFZ-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C(C)(C)C)Cl.CC(C)(C)P(C(C)(C)C)Cl.Br[Pd]Br.Br[Pd]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36Br4Cl2P2Pd2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

893.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.